![molecular formula C10H20N2O4 B1676126 Mebutamate CAS No. 64-55-1](/img/structure/B1676126.png)
Mebutamate
Overview
Description
Mebutamate is a compound belonging to the carbamate class, known for its anxiolytic and sedative properties. It is used primarily for its calming effects and has antihypertensive properties. This compound is less potent than barbiturates like secobarbital but still effective in reducing anxiety and inducing sedation .
Mechanism of Action
Target of Action
Mebutamate, also known as Mebutamat, primarily targets the GABA A receptor in the central nervous system . This receptor plays a crucial role in inhibitory neurotransmission, which helps to reduce neuronal excitability throughout the nervous system .
Mode of Action
This compound acts via allosteric agonism of the GABA A receptor at the β-subreceptor . This is similar to the action of barbiturates. Allosteric agonism refers to the enhancement of the receptor’s response to its neurotransmitter (in this case, GABA) through the binding of the agonist (this compound) to a site different from the neurotransmitter’s binding site .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By enhancing the response of the GABA A receptor, this compound increases the inhibitory effects of GABA neurotransmission. This leads to a decrease in neuronal excitability and results in the drug’s anxiolytic, sedative, and antihypertensive effects .
Pharmacokinetics
It is known that this compound is rapidly absorbed into the bloodstream after oral administration, reaching peak concentration between the first and second hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability. This is achieved through the enhancement of inhibitory GABA neurotransmission. The overall effects of this compound include anxiolysis (reduction of anxiety), sedation, and antihypertension (lowering of blood pressure) .
Biochemical Analysis
Biochemical Properties
Mebutamate is one of many GABAergic drugs which act via allosteric agonism of the GABA A receptor at the β-subreceptor similar to barbiturates . In contrast, benzodiazepines act at the α-subreceptor . As such, carbamates and barbiturates, including this compound, possess analgesic properties while the benzodiazepine class of drugs are strictly psychoactive .
Cellular Effects
This compound, due to its GABAergic activity, can influence various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its action on the GABA A receptor at the β-subreceptor . It acts via allosteric agonism, similar to barbiturates . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Preparation Methods
Mebutamate can be synthesized through a process involving the reaction of 2-methyl-2-sec-butyl-1,3-propanediol with phosgene, followed by treatment with ammonia to form the dicarbamate. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may vary slightly but generally follow similar synthetic routes to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Mebutamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into simpler carbamate compounds.
Substitution: Substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Pharmacological Profile
Chemical Structure and Mechanism of Action
Mebutamate acts primarily as a central nervous system depressant. It functions through allosteric modulation of the gamma-aminobutyric acid (GABA) receptors, similar to barbiturates but with distinct pharmacological effects. Unlike benzodiazepines, which target the alpha subunit of GABA receptors, this compound interacts with the beta subunit, contributing to its sedative and anxiolytic properties .
Anxiolytic and Sedative Effects
This compound is recognized for its anxiolytic and sedative effects. Clinical studies have demonstrated its efficacy in reducing anxiety levels and promoting sleep induction without significantly disturbing the quality of awakening. A study conducted in 1967 indicated that doses around 600 mg could effectively induce sleep comparable to lower doses of secobarbital .
Hypnotic Properties
Research has shown that this compound possesses hypnotic qualities, making it useful in treating insomnia. In a comparative study, patients reported enhanced sleep duration and quality with minimal side effects . The drug's hypnotic efficacy was particularly noted among geriatric populations, where it facilitated quicker sleep onset and prolonged sleep duration .
Antihypertensive Effects
This compound has been evaluated for its antihypertensive properties. Clinical trials involving outpatients indicated that this compound could effectively lower blood pressure in individuals with mild to moderate hypertension. It was found to be beneficial when used alone or in combination with thiazide diuretics . Notably, a dosage of 300 mg was effective in managing hypertension without significant adverse effects, apart from transient drowsiness .
Case Study: Efficacy in Geriatric Patients
A clinical trial involving elderly patients demonstrated that this compound significantly improved sleep patterns compared to placebo. Patients reported falling asleep faster and experiencing fewer nocturnal awakenings. The study highlighted the drug's safety profile, with no serious side effects observed during the trial period .
Case Study: Antihypertensive Use
In a controlled study involving 30 outpatients with varying degrees of hypertension, this compound was administered in doses ranging from 600 mg to 1200 mg per day. The results indicated a substantial reduction in diastolic blood pressure across most participants. The findings suggest that this compound can serve as an effective adjunct therapy in managing hypertension, particularly in those resistant to traditional treatments .
Summary of Findings
Comparison with Similar Compounds
Mebutamate is similar to other carbamate compounds such as:
- Meprobamate
- Carisoprodol
- Felbamate
- Tybamate These compounds share similar mechanisms of action and pharmacological properties but differ in their potency and specific clinical uses. This compound is unique in its combination of anxiolytic, sedative, and antihypertensive effects, making it a versatile compound in both research and clinical settings .
Biological Activity
Mebutamate is a biscarbamate compound that exhibits significant biological activity, primarily as a GABAergic agent . It is recognized for its anxiolytic , sedative , and antihypertensive properties, making it a valuable therapeutic option in various clinical settings. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound's chemical structure includes two carbamate groups attached to a branched alkyl chain. This configuration contributes to its pharmacological effects, particularly its interaction with the GABA A receptor. This compound acts as an allosteric agonist at the β-subreceptor of the GABAA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This mechanism underlies its sedative and anxiolytic effects, which are beneficial in managing anxiety disorders and inducing sleep .
Pharmacological Properties
This compound has been shown to have a range of pharmacological properties:
- Sedative Effects : Clinical studies indicate that doses around 600 mg can improve sleep quality without significant side effects compared to traditional sedatives like secobarbital .
- Antihypertensive Effects : this compound has demonstrated efficacy in lowering blood pressure, comparable to other barbiturates but with lower potency .
Comparison of this compound with Related Compounds
Compound Name | Chemical Structure | Unique Features |
---|---|---|
This compound | C11H16N2O4 | Anxiolytic and antihypertensive properties |
Meprobamate | C11H15N | Stronger anxiolytic properties; higher toxicity risk |
Carisoprodol | C13H18N2O5S | Muscle relaxant; metabolized to meprobamate |
Secobarbital | C13H16N2O3 | Potent sedative; higher risk of dependence |
Efficacy as a Hypnotic Agent
A comparative study evaluated this compound against secobarbital and placebo in psychiatric patients. The findings indicated that this compound was effective as a hypnotic agent, providing significant improvements in sleep onset and duration .
Antihypertensive Efficacy
In a clinical trial involving 30 outpatients with hypertension, this compound was administered at doses ranging from 600 to 1200 mg per day. The results showed that it effectively lowered blood pressure in most patients with mild to moderate diastolic hypertension. When combined with thiazide diuretics, such as hydrochlorothiazide, it was effective even in patients with more severe hypertension .
Side Effects and Interactions
While this compound is generally well-tolerated, some patients report transient drowsiness, particularly at higher doses . Common side effects include dizziness and headaches . Additionally, this compound can interact with other central nervous system depressants, increasing the risk of adverse effects when used concurrently with benzodiazepines or other sedatives .
Properties
IUPAC Name |
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROTMJVBFSIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023239 | |
Record name | Mebutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64-55-1 | |
Record name | Mebutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mebutamate [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebutamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06797 | |
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Record name | Mebutamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163921 | |
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Record name | Mebutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mebutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MEBUTAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8F175RER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
77-79 | |
Record name | Mebutamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of mebutamate?
A1: this compound primarily acts as a centrally acting antihypertensive agent. It lowers blood pressure by directly affecting the brain stem vasomotor centers. []
Q2: How does this compound differ from other hypotensive agents in its mechanism?
A2: Unlike many other antihypertensive drugs, this compound does not appear to exert its effect by blocking autonomic ganglia or modifying responses to epinephrine, acetylcholine, or serotonin. []
Q3: Does this compound affect cardiac output while lowering blood pressure?
A3: Studies suggest that this compound lowers blood pressure without significantly affecting cardiac output. []
Q4: Does this compound have any effect on peripheral blood vessels?
A4: While this compound's primary action is central, studies have shown it can directly increase blood flow in peripheral arteries, contributing to its hypotensive effect. []
Q5: Does this compound possess any local anesthetic properties?
A6: Studies comparing this compound to lidocaine showed that this compound does not possess local anesthetic properties. While lidocaine caused limb paralysis and sensory loss when infiltrated into the sciatic nerve, this compound did not produce these effects. []
Q6: How is this compound metabolized in the human body?
A7: Following absorption, this compound is metabolized into at least three identifiable urinary end-products: a small amount of unchanged drug, a hydroxylated derivative (2-methyl-2-(β-hydroxy-α-methylpropyl)-1,3-propanediol dicarbamate) representing the primary metabolite, and a glucuronide conjugate. []
Q7: How quickly is this compound absorbed after oral administration?
A8: this compound is rapidly absorbed into the bloodstream, achieving peak concentrations between one and two hours post-administration. []
Q8: In which patient population was this compound investigated for its antihypertensive properties?
A9: this compound was studied for its potential to treat hypertension in various patient groups, including those with mild to moderate essential hypertension [], geriatric patients with refractory hypertension [], and even mental health patients experiencing hypertension. []
Q9: Was this compound found to be effective as an antihypertensive agent in clinical trials?
A10: Clinical trials yielded mixed results regarding the antihypertensive efficacy of this compound. Some studies reported a reduction in blood pressure in patients with mild or moderate diastolic hypertension [], while others found it ineffective or no more effective than placebo. [, , ]
Q10: Were there any observed effects of this compound on the electroencephalographic (EEG) sleep profile?
A11: In a study involving healthy, non-insomniac males, this compound (600mg) was found to significantly alter the EEG sleep profile, notably suppressing REM sleep without causing rebound. It also led to increased stages 2 and 4 sleep patterns. []
Q11: Did this compound demonstrate any hypnotic properties in clinical evaluations?
A12: Clinical trials investigated the hypnotic efficacy of this compound, primarily in geriatric populations experiencing insomnia. Results suggested a potential hypnotic effect comparable to secobarbital at certain doses. []
Q12: What were the commonly reported side effects associated with this compound administration?
A13: Drowsiness was a frequently reported side effect of this compound, often leading to difficulty in reaching maximum recommended doses during clinical trials. [, , ]
Q13: How does the structure of this compound compare to that of meprobamate, and what are the implications for their activities?
A14: this compound and meprobamate share a similar propanediol dicarbamate core structure. The key difference lies in the alkyl substituent at the 2-position of the propanediol backbone. this compound has a sec-butyl group, while meprobamate has an n-propyl group. This seemingly minor structural variation results in significant differences in their pharmacological profiles. [, , ]
Q14: What analytical techniques have been employed to quantify this compound levels in biological samples?
A15: Gas chromatography (GC) has been widely used for the determination of this compound in plasma and urine samples. [, ]
Q15: Were there any alternative methods explored for enhancing the dissolution rate of this compound?
A16: Microcrystallization techniques, particularly the solvent-change method, were investigated to enhance the dissolution rate of this compound. These methods aimed to produce microcrystals with smaller particle sizes, potentially leading to improved bioavailability. []
Q16: Were there any studies on the potential interaction of this compound with drug-metabolizing enzymes?
A17: While the provided research doesn't directly address drug-metabolizing enzyme interactions, one study compared the potency of this compound and other dicarbamate drugs to phenobarbital in inducing hepatic cytochrome P450 in rats. The findings suggested these dicarbamates were significantly weaker inducers than phenobarbital. []
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